molecular formula C12H19NO2 B14506593 5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione CAS No. 63166-27-8

5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione

Cat. No.: B14506593
CAS No.: 63166-27-8
M. Wt: 209.28 g/mol
InChI Key: JCSJELNJPXEFBW-UHFFFAOYSA-N
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Description

5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione is a chemical compound with a complex structure that includes a cyclohexane ring substituted with ethyl and ethylamino groups

Preparation Methods

The synthesis of 5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of cyclohexane-1,3-dione with ethyl halides under basic conditions, followed by the introduction of the ethylamino group through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents and conditions used.

    Substitution: The ethyl and ethylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione can be compared with similar compounds such as:

    Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Ethylamino-substituted compounds: These compounds have similar ethylamino groups but may have different core structures, affecting their reactivity and applications. The uniqueness of this compound lies in its specific combination of substituents and the resulting properties.

Properties

CAS No.

63166-27-8

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5-ethyl-2-(N-ethyl-C-methylcarbonimidoyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C12H19NO2/c1-4-9-6-10(14)12(11(15)7-9)8(3)13-5-2/h9,14H,4-7H2,1-3H3

InChI Key

JCSJELNJPXEFBW-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=C(C(=O)C1)C(=NCC)C)O

Origin of Product

United States

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